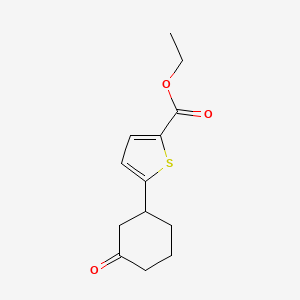

Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate

描述

Chemical Identity and Nomenclature

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds containing both thiophene and ester functionalities. The compound's official International Union of Pure and Applied Chemistry name, ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate, precisely describes the structural arrangement of substituents around the thiophene ring system. The thiophene ring serves as the parent heterocycle, with numbering beginning from the sulfur-containing position and proceeding through the carbon atoms in a systematic manner that assigns the carboxylate group to position 2 and the oxocyclohexyl substituent to position 5.

The compound's International Chemical Identifier representation provides a standardized method for describing its molecular structure in a machine-readable format. The International Chemical Identifier string InChI=1S/C13H16O3S/c1-2-16-13(15)12-7-6-11(17-12)9-4-3-5-10(14)8-9/h6-7,9H,2-5,8H2,1H3 encodes the complete connectivity information, including stereochemical details and hydrogen atom positions. The corresponding International Chemical Identifier Key, AZKYIXHVSIWLAY-UHFFFAOYSA-N, serves as a condensed twenty-seven character representation that facilitates database searches and chemical information retrieval. This hashed representation, generated through the Secure Hash Algorithm-256 cryptographic function, provides a unique identifier that enables efficient indexing and cross-referencing across chemical databases.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 909421-70-1 |

| Molecular Formula | C₁₃H₁₆O₃S |

| Molecular Weight | 252.33 g/mol |

| International Union of Pure and Applied Chemistry Name | ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate |

| International Chemical Identifier Key | AZKYIXHVSIWLAY-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CCOC(=O)C1=CC=C(S1)C2CCCC(=O)C2 |

The Simplified Molecular Input Line Entry System representation CCOC(=O)C1=CC=C(S1)C2CCCC(=O)C2 provides a linear notation that captures the complete molecular structure through a systematic encoding of atomic connectivity and bonding patterns. This notation system enables rapid communication of structural information and serves as an input format for computational chemistry software packages and molecular modeling applications. The compound's molecular descriptor library number MFCD03841026 further establishes its identity within commercial chemical databases and facilitates procurement for research purposes.

Historical Context in Thiophene Chemistry

The discovery and development of thiophene chemistry traces its origins to the pioneering work of Viktor Meyer in 1882, who first isolated thiophene as a contaminant in commercial benzene samples. Meyer's observation that isatin formed a characteristic blue indophenin dye when treated with sulfuric acid and crude benzene led to the identification of thiophene as the chromogenic species responsible for this color reaction. This foundational discovery established thiophene as the first recognized member of the five-membered aromatic heterocyclic compound family containing sulfur, marking the beginning of systematic investigations into sulfur-containing aromatic systems.

The historical development of thiophene synthesis methodologies has evolved considerably since Meyer's initial isolation procedures. Early synthetic approaches focused on the reaction of acetylene with elemental sulfur, as reported by Meyer in the same year as his discovery. Subsequent developments introduced more sophisticated synthetic strategies, including the Paal-Knorr thiophene synthesis utilizing 1,4-diketones and sulfidizing reagents such as phosphorus pentasulfide. The Gewald reaction, involving the condensation of esters in the presence of elemental sulfur, and the Volhard-Erdmann cyclization further expanded the synthetic toolkit available for thiophene construction. These methodological advances established the foundation for the preparation of substituted thiophene derivatives, including complex molecules such as this compound.

Modern thiophene chemistry has witnessed significant expansion in both synthetic methodology and applications, with industrial production reaching approximately 2,000 metric tons annually worldwide. Contemporary synthesis approaches employ vapor-phase reactions between sulfur sources, typically carbon disulfide, and four-carbon precursors such as butanol, conducted at elevated temperatures of 500-550 degrees Celsius in the presence of oxide catalysts. The evolution from laboratory curiosity to industrial commodity reflects the growing recognition of thiophene's importance in pharmaceutical applications, with recent analysis revealing that thiophene-containing compounds constitute a significant portion of modern drug development pipelines. The progression from Meyer's initial discovery to contemporary applications in medicinal chemistry demonstrates the enduring significance of thiophene as a privileged pharmacophore in drug design and development.

Structural Classification within Heterocyclic Compounds

This compound belongs to the broader classification of five-membered aromatic heterocyclic compounds, specifically within the thiophene family of sulfur-containing heterocycles. The thiophene ring system exhibits aromatic character through the delocalization of six π-electrons across the five-membered ring, with the sulfur atom contributing two electrons from its lone pairs to the aromatic system. This electronic configuration confers stability and unique reactivity patterns that distinguish thiophenes from their oxygen-containing furan analogs and nitrogen-containing pyrrole counterparts. The aromatic nature of the thiophene ring influences the chemical behavior of substituents attached to the ring system, including the carboxylate and oxocyclohexyl groups present in this compound.

The molecular architecture of this compound incorporates multiple structural elements that contribute to its classification as a polyfunctional heterocyclic compound. The thiophene core adopts a planar configuration with characteristic bond angles, including approximately 93 degrees at the sulfur atom, 109 degrees for the carbon-carbon-sulfur angles, and 114 degrees for the remaining carbon-carbon bonds. The carbon-carbon bond lengths adjacent to sulfur measure approximately 1.34 Ångströms, while the carbon-sulfur bonds extend to 1.70 Ångströms, and the remaining carbon-carbon bond spans 1.41 Ångströms. These geometric parameters reflect the aromatic character of the ring system and influence the spatial arrangement of the attached functional groups.

The compound's structural complexity extends beyond the central thiophene ring to encompass additional functional group elements that define its chemical classification. The ethyl carboxylate moiety at the 2-position introduces ester functionality that imparts specific reactivity patterns and physicochemical properties. The 3-oxocyclohexyl substituent at the 5-position contributes a cyclic ketone functionality that adds conformational flexibility and additional sites for chemical modification. This combination of aromatic heterocycle, ester, and ketone functionalities places the compound within the category of polyfunctional thiophene derivatives that serve as valuable synthetic intermediates and potential bioactive molecules. The predicted boiling point of 396.2 degrees Celsius and density of 1.195 grams per cubic centimeter reflect the molecular complexity and intermolecular interactions characteristic of such multifunctional heterocyclic compounds.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary organic chemistry research stems from its representation of advanced synthetic methodology and its potential as a building block for more complex molecular architectures. Thiophene-based compounds have emerged as privileged scaffolds in medicinal chemistry, with their unique electronic properties and metabolic stability making them attractive alternatives to benzene rings in drug design. The specific structural features of this compound, including the combination of ester and ketone functionalities with the thiophene core, provide multiple sites for further chemical elaboration and structure-activity relationship investigations. Research applications have demonstrated that thiophene derivatives exhibit diverse biological activities, including anti-diabetic, anticancer, anti-inflammatory, anticonvulsant, and antioxidant properties.

The medicinal chemistry landscape has witnessed substantial growth in thiophene-containing pharmaceuticals, with twenty-six drugs possessing thiophene nuclei receiving regulatory approval across various pharmacological classes. This trend reflects the recognition of thiophene as a bioisostere for benzene, offering improved pharmacokinetic properties while maintaining or enhancing biological activity. The structural characteristics of this compound align with design principles commonly employed in medicinal chemistry, where the ester functionality provides opportunities for prodrug strategies and the cyclohexanone moiety offers conformational diversity that may enhance target selectivity. The compound's moderate molecular weight and balanced lipophilicity-hydrophilicity profile suggest favorable drug-like properties that warrant further investigation in pharmaceutical research.

| Research Application Area | Significance | Structural Contribution |

|---|---|---|

| Synthetic Methodology | Building block for complex architectures | Multiple reactive sites |

| Medicinal Chemistry | Privileged pharmacophore | Thiophene aromatic system |

| Structure-Activity Studies | Conformational diversity | Cyclohexanone flexibility |

| Pharmaceutical Development | Drug-like properties | Balanced molecular characteristics |

Contemporary research in heterocyclic chemistry has increasingly focused on thiophene derivatives due to their exceptional versatility in synthetic transformations and their compatibility with modern drug discovery paradigms. The electrophilic substitution reactivity of the thiophene ring system enables regioselective functionalization at various positions, allowing for systematic structure-activity relationship studies. The compound's ester functionality provides access to carboxylic acid derivatives through hydrolysis reactions, while the ketone group offers opportunities for reduction, condensation, and other carbonyl-specific transformations. These synthetic possibilities position this compound as a valuable intermediate in the preparation of compound libraries for biological screening and lead optimization studies. The growing emphasis on sustainable chemistry and green synthetic methods has further highlighted the importance of efficient synthetic routes to thiophene derivatives, making this compound relevant to contemporary efforts in environmentally conscious pharmaceutical development.

属性

IUPAC Name |

ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-2-16-13(15)12-7-6-11(17-12)9-4-3-5-10(14)8-9/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKYIXHVSIWLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2CCCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641821 | |

| Record name | Ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909421-70-1 | |

| Record name | Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909421-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate typically involves the conjugate addition of functionalized organozinc reagents to α,β-unsaturated ketones. One common method involves the use of copper-catalyzed conjugate addition. The reaction is carried out in a round-bottomed flask equipped with a magnetic stir bar and a septum, cooled under a stream of argon. Zinc powder, tetrahydrofuran, and 1,2-dibromoethane are added to the flask, followed by heating and subsequent addition of chlorotrimethylsilane. The reaction mixture is then stirred overnight, and the product is isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or thiophene ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Iodinated or other substituted derivatives.

科学研究应用

Scientific Research Applications

The compound exhibits a broad spectrum of applications in scientific research:

Organic Synthesis

- Building Block : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reagent : Utilized in various chemical reactions, enhancing reaction pathways and yields .

Biological Activities

- Antimicrobial Properties : Research indicates potential antimicrobial effects, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Studies suggest that the compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Medicinal Chemistry

- Drug Development : this compound is being explored for its therapeutic applications. Its interaction with specific molecular targets could lead to the development of novel drugs for various conditions, including cancer and infectious diseases .

- Mechanism of Action : The compound's mechanism involves binding to enzymes or receptors, thereby modulating their activity and contributing to its pharmacological effects.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent. The diameter of inhibition zones was measured in millimeters, showcasing its efficacy compared to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Case Study 2: Anti-inflammatory Research

In another investigation, the anti-inflammatory properties were assessed using animal models. The results indicated a reduction in inflammation markers when treated with the compound, suggesting its potential use in anti-inflammatory therapies.

作用机制

The mechanism of action of Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Oxygen-Containing Substituents

Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1b)

- Structure : Features a benzo[b]thiophene core with three oxygen groups (hydroxy, two ketones) and a phenyl substituent.

- Properties : Melting point (mp) 174–178°C; IR peaks at 1774 cm⁻¹ (ester C=O) and 1721 cm⁻¹ (ketone C=O) .

- Contrast : The additional oxygen atoms increase polarity and hydrogen-bonding capacity compared to the simpler thiophene backbone of the target compound.

Aromatic Ring Modifications

Ethyl 5-(3-Pyridinyl)-2-thiophenecarboxylate Structure: Substituted with a pyridine ring at the 5-position. Properties: Molecular formula C₁₂H₁₁NO₂S (MW 233.29 g/mol) .

Ethyl 5-(6-Chloro-3-pyridinyl)-2-thiophenecarboxylate

- Structure : Chloro-substituted pyridine at the 5-position.

- Properties : Enhanced biological activity due to the electron-withdrawing chloro group, making it relevant in medicinal chemistry .

Amino-Functionalized Analogues

Ethyl 3-Amino-5-(4-cyclohexylphenyl)-2-thiophenecarboxylate (CAS 1379811-71-8) Structure: Contains an amino group at the 3-position and a 4-cyclohexylphenyl group at the 5-position. Properties: The amino group enables nucleophilic reactions (e.g., acylation, alkylation), broadening synthetic utility .

Ethyl 3-Amino-5-(3-Chlorophenyl)thiophene-2-carboxylate Structure: Chlorophenyl and amino substituents. Applications: Used as a precursor in pharmaceuticals and dyes due to its reactive amino group .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Ethyl 5-(3-Oxocyclohexyl)-2-Thiophenecarboxylate and Analogues

生物活性

Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a cyclohexyl ketone moiety. The molecular formula is , and its structure is represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene carboxylates have shown effective antibacterial activity against resistant strains of bacteria, such as Salmonella Typhi .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| This compound | TBD | TBD |

| 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | 3.125 | 25 |

| Ciprofloxacin | 0.5 | 30 |

Note: TBD indicates that specific data for this compound is not yet available.

Anti-inflammatory Properties

Thiophene derivatives have also been studied for their anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, potentially through the modulation of cytokine release and the inhibition of pro-inflammatory enzymes .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and microbial resistance.

- Receptor Modulation : The compound could modulate receptor activity linked to pain and inflammation.

- Cellular Uptake : Its lipophilicity suggests effective cellular uptake, enhancing its bioavailability.

Study on Antibacterial Efficacy

A recent study synthesized several thiophene derivatives, including this compound, and evaluated their antibacterial efficacy against XDR Salmonella Typhi. The study found that the synthesized compounds showed promising results, particularly highlighting the compound's potential for further development as an antibacterial agent .

Pharmacokinetic Studies

Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary studies suggest favorable ADME profiles, indicating potential for therapeutic use .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 5-(3-oxocycyclohexyl)-2-thiophenecarboxylate?

- Methodological Answer : The compound can be synthesized via keto ester formation reactions, as demonstrated in analogous protocols for Ethyl 5-(3-oxocyclohexyl)pentanoate. Key steps include cyclohexanone-derived intermediates and thiophene carboxylation. For example, ZnCl₂-catalyzed Claisen-Schmidt condensations under controlled temperatures (-1–5°C) are effective for similar esters . Purification via vacuum distillation (117–121°C at 3 mmHg) minimizes impurities .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer : Adhere to SDS guidelines for thiophene derivatives:

- Handling : Use nitrile gloves, fume hoods, and respiratory protection (FFP3 masks) to mitigate skin/eye irritation and respiratory toxicity risks .

- Storage : Store at 2–8°C in amber glass under inert gas (N₂/Ar) to prevent oxidation. Avoid compatibility issues with strong acids/bases .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- X-ray crystallography : Resolves cyclohexyl and thiophene ring conformations (e.g., C=O bond lengths ~1.21 Å, dihedral angles <10°) .

- NMR : ¹H NMR detects deshielded protons adjacent to the ketone (δ 2.4–2.8 ppm for cyclohexyl CH₂) and thiophene protons (δ 7.1–7.5 ppm) .

- FT-IR : Confirm carbonyl groups (C=O stretch at 1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How can DFT calculations predict the compound’s reactivity in nucleophilic additions?

- Methodological Answer : Density Functional Theory (B3LYP/6-31G*) identifies electrophilic sites. The 3-oxocyclohexyl group’s α-C (Mulliken charge: +0.32 e) is susceptible to nucleophilic attack. Molecular docking reveals steric hindrance from the ethyl ester, favoring reactions at the thiophene β-position .

Q. How to resolve contradictions in reported bioactivity data for analogs?

- Methodological Answer : Cross-validate assays using standardized protocols:

- In vitro : Test cytotoxicity (e.g., IC₅₀ in MCF-7 cells) under controlled O₂ levels (5% CO₂) to minimize oxidative degradation .

- Data normalization : Use reference compounds (e.g., doxorubicin) to calibrate activity thresholds. Address batch variability via HPLC purity checks (>95%) .

Q. How do structural modifications (e.g., substituent variation) alter physicochemical properties?

- Methodological Answer :

- LogP : Replacing the ethyl ester with methyl increases hydrophobicity (XlogP from 4.0 to 4.5) .

- Solubility : Introducing polar groups (e.g., -OH) on the cyclohexyl ring improves aqueous solubility (from 0.1 mg/mL to 1.5 mg/mL) but reduces membrane permeability .

- Thermal stability : DSC analysis shows decomposition at 210°C for the parent compound, while fluorinated analogs degrade at 240°C .

Contradiction Analysis

- Synthetic Yield Variability : Discrepancies in yields (40–70%) for similar esters arise from reaction scale and catalyst purity. Optimize ZnCl₂ activation via pre-drying at 150°C .

- Bioactivity Reproducibility : Inconsistent IC₅₀ values (e.g., 10–50 μM) may stem from assay conditions. Standardize cell lines and incubation times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。